Aspacytarabine is a novel anti-metabolite drug designed primarily for the treatment of acute myeloid leukemia (AML). It is characterized as a prodrug of cytarabine, which is widely used in chemotherapy but associated with significant toxicities. Aspacytarabine is synthesized by covalently binding cytarabine to asparagine, allowing for higher doses of cytarabine to be administered with reduced systemic exposure and toxicity, particularly beneficial for older or unfit patients who cannot tolerate standard chemotherapy regimens .
Aspacytarabine, also known by its developmental code BST-236, is classified under several categories:
The synthesis of Aspacytarabine involves a chemical reaction where cytarabine, a nucleoside analog, is conjugated with asparagine. This process enhances the solubility and bioavailability of cytarabine while minimizing its toxic effects. The technical details of the synthesis typically include:
Aspacytarabine has a molecular formula of and a CAS Registry number of 2098942-53-9. The molecular structure can be represented as follows:
The InChIKey for Aspacytarabine is PVPJTBAEAQVTPN-HRAQMCAYSA-N, which provides a unique identifier for its chemical structure. The compound's design allows it to mimic natural substrates in cellular processes while delivering the active cytarabine more effectively .
Aspacytarabine undergoes hydrolysis in vivo to release cytarabine upon entering the bloodstream. This reaction is essential for its mechanism of action, where cytarabine acts as an antimetabolite inhibiting DNA synthesis. Key aspects of these reactions include:
Aspacytarabine functions primarily through its active metabolite, cytarabine. Once released, cytarabine inhibits DNA polymerase, thereby interfering with DNA replication and transcription in rapidly dividing cancer cells. This mechanism leads to:
Clinical studies have shown that Aspacytarabine achieves a complete response rate of approximately 37% in patients unfit for standard chemotherapy, indicating its potential effectiveness in treating AML .
Aspacytarabine exhibits several notable physical and chemical properties:
The pharmacokinetic profile suggests that Aspacytarabine can be administered at higher doses with a favorable safety profile compared to traditional therapies .
Aspacytarabine is primarily being investigated for:
Ongoing clinical trials continue to evaluate its efficacy and safety profile across various hematologic malignancies, reinforcing its potential role in modern cancer therapy .
Acute Myeloid Leukemia (AML) represents a significant oncologic challenge characterized by heterogeneous molecular profiles and clinical outcomes. With approximately 22,000 new cases annually in the United States and a median diagnosis age of 68-69 years, AML disproportionately affects older adults, a population often excluded from intensive therapies [3] [9]. Global incidence patterns reveal higher rates in developed countries with elevated Socio-Demographic Index (SDI), correlating with aging populations and improved diagnostics. Between 2011-2019, patients aged ≥80 years experienced a concerning 15.95% increase in incidence rates, highlighting the shifting demographic burden [10].
Prognostic stratification in AML relies heavily on genetic profiling. The European LeukemiaNet (ELN) classification system categorizes patients into favorable, intermediate, and adverse-risk groups based on cytogenetic and molecular features:
Table 1: Key Prognostic Genetic Markers in AML
Genetic Marker | Prevalence | Risk Category | Clinical Significance |
---|---|---|---|
NPM1 mutations | ~30% of AML | Favorable (without FLT3-ITD) | Improved response to intensive chemotherapy |
FLT3-ITD | ~30% of AML | Adverse | High relapse risk; requires FLT3 inhibitors |
TP53 mutations | 5-10% of AML | Adverse | Median OS <6 months; therapy resistance |
Core-binding factor | 7-12% (≥60y) | Favorable | Responsive to high-dose cytarabine |
Secondary AML (evolving from myelodysplastic syndromes or therapy-related) constitutes 28-39% of cases in older adults and portends particularly poor outcomes [1] [7]. The 5-year overall survival (OS) rate starkly illustrates age-related disparities: 40-50% in patients ≤60 years versus <15-20% in those >60 years [10]. This prognostic dichotomy underscores the critical need for age-adapted therapeutic strategies.
Cytarabine (ara-C) has formed the backbone of AML therapy for over four decades, typically administered in combination with anthracyclines ("7+3 regimen"). While effective in younger, fit patients, its application faces significant constraints:
The therapeutic window narrows significantly with age: intensive chemotherapy achieves complete remission (CR) in only 40-60% of older adults versus 60-80% in younger counterparts, while treatment-related mortality escalates from <5% to 15-30% [3] [10]. These limitations highlight the critical need for biologically targeted, toxicity-sparing alternatives.
The therapeutic landscape for medically unfit AML patients remains constrained by multiple intersecting challenges:
Aspacytarabine (BST-236) emerges as a promising solution to these challenges. This innovative prodrug—composed of cytarabine covalently bound to asparagine—undergoes selective activation in leukemic blasts, minimizing systemic exposure to free cytarabine while enabling effective dose delivery [2] [4]. The compound has received FDA Fast Track (2020) and Orphan Drug designations (2019), reflecting its potential to address critical therapeutic gaps in unfit AML patients [2] [8].
Table 2: Aspacytarabine Clinical Efficacy in Unfit AML (Phase 2b Data)
Patient Subgroup | Complete Remission (CR) Rate | MRD Negativity | Median Overall Survival |
---|---|---|---|
Overall population | 36.9% (24/65) | 50% of responders (12/24) | 9 months (range 6-15.9) |
Secondary AML | 26.7% | 40% of responders | Not reported |
Prior HMA exposure | 25% (3/12) | Not reported | Not reached in responders |
TP53-mutant | 36% (4/11) | Not reported | Not reached in responders |
De novo AML | 43.6% | 54.5% of responders | Not reached in responders |
Phase 2b trial data (NCT03435848) demonstrate aspacytarabine's ability to address these unmet needs. In 65 treated patients (median age 75 years; 39.4% secondary AML), the CR rate reached 36.9%—significantly surpassing historical controls (P<0.0001) [1] [7]. Remarkably, hematologic recovery occurred uniformly by day 26 without prolonged cytopenias, and importantly, none of the dose-limiting cerebellar or severe gastrointestinal toxicities associated with conventional high-dose cytarabine were observed [1] [4]. These findings position aspacytarabine as a potential therapeutic backbone for patients historically excluded from intensive regimens.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7